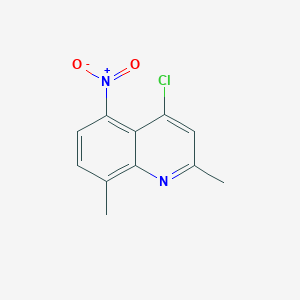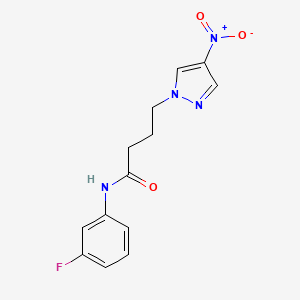![molecular formula C23H29F3N2O4 B11497802 4-methylcyclohexyl 4-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-4-oxobutanoate](/img/structure/B11497802.png)
4-methylcyclohexyl 4-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYLCYCLOHEXYL 3-({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}CARBAMOYL)PROPANOATE is a complex organic compound with a unique structure that includes a cyclohexyl ring, an indole moiety, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYLCYCLOHEXYL 3-({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}CARBAMOYL)PROPANOATE typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The trifluoromethoxy group is introduced via nucleophilic substitution reactions using appropriate trifluoromethoxy reagents.
The cyclohexyl ring is then attached to the indole derivative through a series of coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents . The final step involves the esterification of the propanoate group to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-METHYLCYCLOHEXYL 3-({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}CARBAMOYL)PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving indole derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 4-METHYLCYCLOHEXYL 3-({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}CARBAMOYL)PROPANOATE depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, while the indole moiety may facilitate interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
4-METHYLCYCLOHEXYL 3-({2-[2-METHYL-5-(METHOXY)-1H-INDOL-3-YL]ETHYL}CARBAMOYL)PROPANOATE: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4-METHYLCYCLOHEXYL 3-({2-[2-METHYL-5-(FLUORO)-1H-INDOL-3-YL]ETHYL}CARBAMOYL)PROPANOATE: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 4-METHYLCYCLOHEXYL 3-({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}CARBAMOYL)PROPANOATE imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Properties
Molecular Formula |
C23H29F3N2O4 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(4-methylcyclohexyl) 4-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C23H29F3N2O4/c1-14-3-5-16(6-4-14)31-22(30)10-9-21(29)27-12-11-18-15(2)28-20-8-7-17(13-19(18)20)32-23(24,25)26/h7-8,13-14,16,28H,3-6,9-12H2,1-2H3,(H,27,29) |
InChI Key |
VQBSPABVQIWSSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC(=O)CCC(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{5-[2-(ethylamino)-2-oxoethyl]-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B11497725.png)
![7'-Amino-1-[(3-fluorophenyl)methyl]-2'-(methylsulfanyl)-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B11497726.png)
![Ethyl 4-(2,5-dimethylphenyl)-6-[(4-fluorophenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11497731.png)
![4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11497734.png)

![2,2'-Oxybis[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine]](/img/structure/B11497750.png)
![3,5-Dimethyl 1-[2-(adamantan-1-yloxy)ethyl]-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11497757.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-isopropyl-3-(phenylsulfonyl)-1-imidazolidinyl]-1-ethanone](/img/structure/B11497766.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[2-(2-hydroxyethyl)piperidin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11497773.png)

![1-benzyl-N-phenyl-5-[(2,2,2-trifluoroacetyl)amino]triazole-4-carboxamide](/img/structure/B11497778.png)
![Ethyl 4-methyl-2-({[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11497783.png)

![1-[2-Phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]-2-(pyridin-2-ylsulfanyl)ethanone](/img/structure/B11497799.png)
